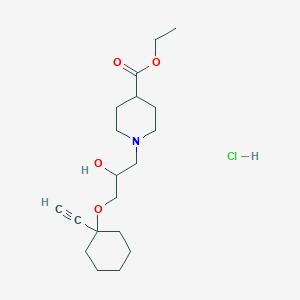
N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C19H17N3O4 and its molecular weight is 351.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Research on the synthesis of heterocyclic compounds, such as the work by Plescia et al. (1978), showcases methodologies that involve nitrobenzamides in the formation of complex heterocyclic structures. These methods could potentially be applied to the synthesis of N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-nitrobenzamide, illustrating its role in the preparation of novel heterocyclic compounds with potential pharmaceutical applications Studies on the synthesis of heterocyclic compounds. Part I. The pschorr reaction in the pyrazole series.
Catalytic Processes in Organic Synthesis
The catalytic activity of metal complexes in organic synthesis, as described by Romero et al. (2013), provides insight into the reduction and functionalization of nitrobenzamides. Such research highlights the potential of this compound in catalysis, particularly in the formation of quinazolinone derivatives through one-pot synthetic procedures A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite.
Pharmaceutical and Medicinal Chemistry
The investigation into sigma-2 receptor probes by Xu et al. (2005) underscores the significance of quinoline derivatives in medicinal chemistry, particularly in the context of developing novel ligands for receptor imaging. This suggests a possible application of this compound in the design and development of new pharmaceutical agents targeting specific receptors or biological pathways [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide: a novel sigma-2 receptor probe.
Material Science and Polymerization Catalysis
Research on nickel complexes for ethylene polymerization, as demonstrated by Zhang et al. (2011), indicates the utility of nitroarylamine derivatives in catalyzing polymer formation. This highlights a potential application of this compound in material science, particularly in the synthesis and characterization of polymers Synthesis, Characterization, and Ethylene Polymerization Behavior of 8-(Nitroarylamino)-5,6,7-trihydroquinolylnickel Dichlorides: Influence of the Nitro Group and Impurities on Catalytic Activity.
Propiedades
IUPAC Name |
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-12-5-6-13-10-15(19(24)21-17(13)9-12)7-8-20-18(23)14-3-2-4-16(11-14)22(25)26/h2-6,9-11H,7-8H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONUMVQHAPTABM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[6-chloro-3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B2964593.png)

![3-[2-(4-Aminophenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B2964596.png)

![2-{[3-chloro-4-(difluoromethoxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2964599.png)
![1,2-Di[3-(benzyloxy)benzylidene]hydrazine](/img/structure/B2964600.png)
![6-Nitro-2H,3H,4H-pyrano[2,3-b]pyridine](/img/structure/B2964607.png)
![(2-Chlorophenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2964608.png)

![3-methyl-4-(3-nitrophenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2964610.png)
![N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2964611.png)
![(Z)-methyl 2-(2-((4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2964612.png)


